BenchChemオンラインストアへようこそ!

T.cruzi-IN-1

Chagas disease Trypanosoma cruzi Antiparasitic

T.cruzi-IN-1 (MDK1088) is a research-grade Trypanosoma cruzi inhibitor with exceptional in vitro potency (IC50=8 nM) and a wide selectivity index (toxicity IC50=61.6 μM). Its 4-trifluoromethyl substitution defines the SAR and ensures superior activity over probes like ML157/ML158. This makes it the definitive reference for Chagas disease target validation, MoA studies, and synergistic combination screening with benznidazole/nifurtimox. The low effective concentration minimizes off-target cellular noise, providing a clean pharmacological window. Competitively priced for budget-conscious labs. Order now for immediate delivery.

Molecular Formula C22H25F3N2O
Molecular Weight 390.4 g/mol
Cat. No. B608902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT.cruzi-IN-1
Molecular FormulaC22H25F3N2O
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C22H25F3N2O/c1-26(14-17-6-3-2-4-7-17)21(28)19-8-5-13-27(16-19)15-18-9-11-20(12-10-18)22(23,24)25/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3
InChIKeyUYYRGUHHPKHWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

T.cruzi-IN-1: Technical Baseline and Procurement Overview for Trypanosoma cruzi Inhibitor Research


T.cruzi-IN-1 (MDK1088, CAS 1350920-22-7) is a small-molecule inhibitor of Trypanosoma cruzi, the etiological agent of Chagas disease. It is a 4-trifluoromethyl substituted analog [1] with a reported in vitro IC50 of 8 nM against T. cruzi [1][2]. The compound exhibits an in vitro toxicity IC50 of 61.6 μM [2]. The molecular formula is C22H25F3N2O with a molecular weight of 390.44 g/mol [3].

T.cruzi-IN-1: Why Direct Substitution with Other Anti-Trypanosomal Agents is Not Recommended


T.cruzi-IN-1 is not a clinical-stage therapeutic but a research probe. Substitution with other anti-T. cruzi agents is inadvisable without rigorous experimental validation due to the compound's specific chemical scaffold and the distinct potency and selectivity profile it confers. The 4-trifluoromethyl substitution is a key determinant of its activity [1]. Standard-of-care drugs like benznidazole and nifurtimox operate via nitroheterocyclic reduction and oxidative stress, a mechanism distinct from the inhibition of parasite replication reported for T.cruzi-IN-1 [2]. Furthermore, in vitro potency and selectivity metrics (e.g., SI) can vary significantly even among close structural analogs [1].

T.cruzi-IN-1: Product-Specific Quantitative Evidence for Procurement and Experimental Design


T.cruzi-IN-1: Comparative In Vitro Potency Against T. cruzi vs. Standard-of-Care Benznidazole

T.cruzi-IN-1 demonstrates superior in vitro potency against T. cruzi compared to the first-line drug benznidazole. [1]

Chagas disease Trypanosoma cruzi Antiparasitic In vitro Potency

T.cruzi-IN-1: Selectivity Index (SI) and In Vitro Therapeutic Window

T.cruzi-IN-1 exhibits a high selectivity index (SI) in vitro, indicating a wide therapeutic window between its antiparasitic activity and mammalian cell toxicity. [1]

Selectivity Cytotoxicity Safety In vitro Chagas disease

T.cruzi-IN-1: Comparative Potency Against Related ML157 and ML158 Probes

T.cruzi-IN-1 (MDK1088) demonstrates superior in vitro potency against T. cruzi replication compared to the structurally related NIH Molecular Libraries Program probes ML157 and ML158. [1][2]

Structure-Activity Relationship SAR Chemical Probe Potency T. cruzi

T.cruzi-IN-1: Recommended Research and Industrial Application Scenarios


In Vitro Target Validation and Mechanism-of-Action Studies

Due to its high potency (8 nM IC50) and favorable selectivity index, T.cruzi-IN-1 is ideally suited for in vitro studies aimed at validating T. cruzi molecular targets or elucidating mechanisms of action. The low effective concentration minimizes the risk of off-target cellular effects, providing a cleaner pharmacological window for interpreting results. [1]

Chemical Probe for Comparative SAR Studies

T.cruzi-IN-1 serves as a potent reference compound for structure-activity relationship (SAR) investigations. Its 4-trifluoromethyl substitution [1] and its quantifiably superior potency over other probes like ML157 and ML158 [2] provide a clear benchmark for evaluating new chemical entities targeting T. cruzi replication.

In Vitro Screening for Synergistic Drug Combinations

The wide in vitro therapeutic window of T.cruzi-IN-1 makes it a suitable candidate for combination screening studies with existing anti-chagasic drugs (e.g., benznidazole, nifurtimox) or other experimental compounds. Its high potency allows for the detection of synergistic or additive effects at low, non-toxic concentrations. [1]

Quote Request

Request a Quote for T.cruzi-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.